Product packaging for 3-Methyl-L-Histidine(Cat. No.:CAS No. 15507-76-3)

3-Methyl-L-Histidine

Cat. No.: B1144331
CAS No.: 15507-76-3
M. Wt: 169.18 g/mol
InChI Key: JDHILDINMRGULE-LURJTMIESA-N
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Description

N(pros)-methyl-L-histidine is a L-histidine derivative that is L-histidine substituted by a methyl group at position 3 on the imidazole ring. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a L-histidine derivative and a non-proteinogenic L-alpha-amino acid. It is a tautomer of a N(pros)-methyl-L-histidine zwitterion.
3-Methyl-L-histidine has been reported in Apis cerana, Trypanosoma brucei, and Caenorhabditis elegans with data available.
3-Methylhistidine is a post-translationally modified amino acid found in actin and myosin and a derivative of histidine that has a methyl group bound to the nitrogen at position 3. Urinary levels of 3-methylhistidine are proportional to protein turnover and can be an indicator for myofibrillar protein degradation or a high protein diet.
marker for myofibrillar-protein breakdown;  RN given refers to (L)-isome

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-3-(3-methylimidazol-4-yl)propanoic acid
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InChI

InChI=1S/C7H11N3O2/c1-10-4-9-3-5(10)2-6(8)7(11)12/h3-4,6H,2,8H2,1H3,(H,11,12)/t6-/m0/s1
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InChI Key

JDHILDINMRGULE-LURJTMIESA-N
Source PubChem
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Canonical SMILES

CN1C=NC=C1CC(C(=O)O)N
Source PubChem
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Isomeric SMILES

CN1C=NC=C1C[C@@H](C(=O)O)N
Source PubChem
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Molecular Formula

C7H11N3O2
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DSSTOX Substance ID

DTXSID90920521
Record name 3-Methyl-L-histidine
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Molecular Weight

169.18 g/mol
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Physical Description

Solid; [Sigma-Aldrich MSDS], Solid
Record name 3-Methylhistidine
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Solubility

200 mg/mL at 25 °C
Record name 3-Methylhistidine
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CAS No.

368-16-1, 15507-76-3
Record name 3-Methyl-L-histidine
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Record name 3-METHYLHISTIDINE
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Nomenclature and Isomeric Considerations of Methylhistidines

Standardized Biochemical Nomenclature of L-N-τ-methyl-d3-histidine

L-N-τ-methyl-d3-histidine is a specifically labeled form of the amino acid L-histidine. Its nomenclature indicates several key features:

L : Denotes the levorotatory stereoisomer, the naturally occurring form of the amino acid.

N-τ-methyl : Specifies that a methyl group is attached to the tau (τ) nitrogen atom of the imidazole (B134444) ring. According to the International Union of Pure and Applied Chemistry (IUPAC), the nitrogen atoms of the histidine imidazole ring are designated pros (π, 'near' the side chain) and tele (τ, 'far' from the side chain). bevital.no The τ-position corresponds to the N-1 position in standard organic chemistry numbering. guidechem.com

d3 : Signifies that the methyl group is isotopically labeled, with its three hydrogen atoms replaced by deuterium (B1214612) atoms, creating a trideuteriomethyl group (-CD₃). guidechem.com

Therefore, the systematic IUPAC name for this compound is (2S)-2-amino-3-[1-(trideuteriomethyl)imidazol-4-yl]propanoic acid. guidechem.com Its Chemical Abstracts Service (CAS) Registry Number is 91037-48-8. chembk.comchemicalbook.comisotope.com The unlabeled counterpart is 1-Methyl-L-histidine (CAS 332-80-9). isotope.com It is important to note that some older literature and biochemical databases have created confusion by inconsistently using "1-methylhistidine" and "3-methylhistidine" or incorrectly associating the τ/π nomenclature. bevital.nohmdb.cafoodb.ca However, based on IUPAC standards and CAS registry information, N-τ-methylhistidine is unequivocally 1-methylhistidine . bevital.noguidechem.comisotope.com

Distinction Between Nτ-Methylhistidine (1-Methylhistidine) and Nπ-Methylhistidine (3-Methylhistidine)

The two primary methylated isomers of histidine, Nτ-methylhistidine and Nπ-methylhistidine, have different origins and serve as distinct biochemical markers. bevital.no

Nτ-Methylhistidine (1-Methylhistidine) : This isomer is not synthesized in human tissues. rupahealth.com Its presence in the body is primarily the result of dietary intake, particularly from the consumption of red meat which contains the dipeptide anserine (B1665513) (β-alanyl-Nπ-methylhistidine). hmdb.carupahealth.com Consequently, urinary 1-methylhistidine is considered a reliable biomarker for red meat consumption. hmdb.ca

Nπ-Methylhistidine (3-Methylhistidine) : In contrast, 3-methylhistidine is formed endogenously in humans through the post-translational methylation of histidine residues within the contractile proteins actin and myosin. bevital.nowikipedia.org When these muscle proteins are broken down (catabolism), 3-methylhistidine is released and excreted in the urine without being reused for protein synthesis. bevital.no This makes it a valuable marker for muscle protein degradation. wikipedia.orghealthmatters.io However, dietary sources such as white meat and fish can also contribute to 3-methylhistidine levels, which must be considered during interpretation. bevital.norupahealth.com

PropertyNτ-Methylhistidine (1-Methylhistidine)Nπ-Methylhistidine (3-Methylhistidine)
IUPAC Nomenclaturetele (τ)-methylhistidinepros (π)-methylhistidine
Methylation PositionN-1 of the imidazole ringN-3 of the imidazole ring
Primary Origin in HumansExogenous (dietary, from anserine in red meat). hmdb.carupahealth.comEndogenous (muscle protein breakdown) and Exogenous (dietary, white meat/fish). bevital.norupahealth.com
Biochemical SignificanceBiomarker for meat intake. rupahealth.comBiomarker for muscle catabolism and meat intake. bevital.nohealthmatters.io

Isotopic Labeling: Deuterium (D3) Position and Significance

Isotopic labeling involves replacing an atom in a molecule with one of its isotopes, such as substituting hydrogen (¹H) with deuterium (²H or D). In L-N-τ-methyl-d3-histidine, the three hydrogen atoms of the methyl group at the N-τ position are replaced with deuterium. guidechem.comisotope.com This specific labeling is not for altering the fundamental biochemical activity but for creating a stable, non-radioactive tracer for use in scientific research. nih.govclearsynth.com

Deuterium-labeled compounds like L-N-τ-methyl-d3-histidine are invaluable tools in metabolic research. clearsynth.com Stable isotopes are used as tracers to track the metabolic fate of molecules in vivo. nih.govnih.gov Upon administration, the deuterated compound follows the same metabolic pathways as its natural counterpart. clearsynth.com Researchers can then use analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to detect and quantify the labeled compound and its metabolites in biological samples such as plasma or urine. researchgate.netresearchgate.net This allows for precise measurement of processes like absorption, distribution, metabolism, and excretion (ADME). clearsynth.comacs.org Because deuterium is a stable, non-radioactive isotope, these tracers are safe for use in human studies. nih.govresearchgate.net

The substitution of hydrogen with deuterium can subtly alter a molecule's pharmacokinetic properties, a phenomenon known as the Deuterium Kinetic Isotope Effect (DKIE). informaticsjournals.co.in The bond between carbon and deuterium (C-D) is stronger and more stable than the carbon-hydrogen (C-H) bond. informaticsjournals.co.in

This increased bond strength can slow the rate of metabolic reactions that involve the cleavage of this bond, such as oxidation reactions catalyzed by cytochrome P450 (CYP450) enzymes. informaticsjournals.co.intandfonline.com In tracer studies, this can result in:

Reduced Metabolic Rate : The deuterated tracer may be metabolized more slowly than the endogenous, non-deuterated compound. tandfonline.comnih.gov

Altered Pharmacokinetic Parameters : The tracer might exhibit a longer biological half-life, decreased clearance, and consequently, a higher area under the curve (AUC) in plasma concentration studies. nih.govnih.govsymeres.com

While this effect is sometimes exploited in drug development to create more stable pharmaceuticals, it is a critical consideration in tracer-based metabolic research. nih.govnih.gov The quantitative data obtained from studies using deuterated tracers must be interpreted with the knowledge that the tracer's kinetic profile may not be identical to that of the native compound. nih.govnih.gov This understanding ensures the accurate interpretation of metabolic pathway dynamics.

Summary of Deuteration Effects in Tracer Studies
ParameterEffect of Deuteration (C-D vs. C-H)Implication for Tracer Studies
Bond StrengthC-D bond is stronger than C-H bond. informaticsjournals.co.inFoundation of the Kinetic Isotope Effect.
Metabolic RateCan be significantly reduced for reactions involving C-H/C-D bond cleavage. tandfonline.comThe tracer may persist longer than the endogenous compound.
PharmacokineticsMay lead to increased half-life, Cmax, and AUC, and reduced clearance. nih.govnih.govThe tracer's behavior might not perfectly mirror the endogenous molecule's kinetics.
SafetyDeuterium is a stable, non-radioactive isotope. nih.govresearchgate.netAllows for safe use in in vivo studies, including in humans.

Biosynthesis and Endogenous Origin of Methylhistidines

Post-translational Methylation of Histidine Residues

Protein histidine methylation is a rare but significant post-translational modification. nih.gov It involves the addition of a methyl group to one of the nitrogen atoms in the imidazole (B134444) ring of a histidine residue within a polypeptide chain. nih.govbohrium.com This process is an important regulatory mechanism for protein function, and its dysregulation can have detrimental effects on cells and organisms. nih.gov Histidine methylation has been identified in a limited number of proteins, including actin, myosin, and ribosomal proteins. nih.gov Recent discoveries have begun to shed light on the enzymes and mechanisms governing this modification. nih.govnih.gov

The imidazole ring of histidine contains two nitrogen atoms, designated N-π (pros, near the alpha-carbon) and N-τ (tele, far from the alpha-carbon). Methylation can occur at either of these positions, resulting in N-π-methylhistidine (also known as 3-methylhistidine) or N-τ-methylhistidine (also known as 1-methylhistidine). nih.gov L-N-τ-methyl-D3-histidine is the isotopically labeled analogue of the latter.

Role of S-Adenosylmethionine (SAM) as a Methyl Donor

The universal methyl donor in virtually all biological methylation reactions is S-Adenosylmethionine (SAM or AdoMet). consensus.appnih.govamsbio.com SAM is a sulfonium-containing metabolite that plays a central role in one-carbon metabolism. rsc.org In the context of histidine methylation, SAM provides the methyl group that is transferred to the histidine residue. nih.govresearchgate.net This enzymatic reaction is catalyzed by a class of enzymes known as methyltransferases. rsc.org The transfer involves a nucleophilic substitution at the sulfonium (B1226848) methyl carbon of SAM, resulting in the formation of a methylated histidine residue and S-adenosylhomocysteine (SAH) as a byproduct. nih.govrsc.orgresearchgate.net The availability of SAM is crucial for maintaining normal patterns of protein and DNA methylation, which in turn influences gene expression and protein function. consensus.app

Enzymatic Methylation of Histidine in Proteins

The methylation of histidine residues in proteins is not a random event but is precisely controlled by specific enzymes. These enzymes, known as Protein Histidine Methyltransferases (PHMTs), exhibit high specificity for their target proteins and the specific histidine residue to be methylated. nih.gov

For many years, the enzymes responsible for histidine methylation remained elusive. nih.gov However, recent advancements in proteomics and molecular biology have led to the identification and characterization of several PHMTs. nih.govnih.gov These enzymes are broadly classified based on their structure and the position they methylate on the histidine imidazole ring. The two main families of identified PHMTs are the SET domain-containing family and the seven-β-strand (7BS) methyltransferase family. nih.gov The discovery of these enzymes has been a significant breakthrough in understanding the biological roles of histidine methylation. nih.gov

A pivotal discovery in the field was the identification of SET domain-containing protein 3 (SETD3) as a highly specific actin-histidine N-methyltransferase. nih.govelifesciences.orguniprot.org In vitro and in vivo studies have demonstrated that SETD3 specifically catalyzes the transfer of a methyl group from SAM to the N-τ position of histidine 73 (H73) in β-actin. nih.govelifesciences.orgresearchgate.net Knocking out the SETD3 gene in human cells and Drosophila melanogaster resulted in the complete absence of methylation at β-actin H73. nih.govelifesciences.org This high degree of specificity highlights the targeted nature of protein methylation. Although initially suggested to be a histone lysine (B10760008) methyltransferase, further research has confirmed that SETD3's primary physiological substrate is actin. uniprot.orgresearchgate.net

The methylation of histidine 73 in β-actin is a highly conserved post-translational modification found in virtually all eukaryotic actins. nih.gov This modification has been shown to influence the structural plasticity of β-actin, affecting processes such as nucleotide binding and the release of inorganic phosphate (B84403) after ATP hydrolysis. nih.govspringernature.combiorxiv.orgbiorxiv.org The methylation of H73 is catalyzed by SETD3 and is crucial for normal cellular function, including smooth muscle contraction. nih.govuniprot.org The functional importance of this specific methylation event underscores the regulatory role of post-translational modifications in cellular biology. nih.govspringernature.combiorxiv.orgbiorxiv.org

In the yeast Saccharomyces cerevisiae, the primary enzyme responsible for protein histidine methylation is Histidine Protein Methyltransferase 1 (Hpm1p). nih.govnih.govescholarship.org Hpm1p is a seven-beta-strand methyltransferase that is responsible for all detectable protein histidine methylation in yeast. nih.govescholarship.org Its main target is the ribosomal protein Rpl3p, where it methylates a specific histidine residue. nih.govescholarship.org The methylation of Rpl3p by Hpm1p is important for the proper assembly of the large ribosomal subunit and for maintaining translational fidelity. nih.govescholarship.orgyeastgenome.org The study of Hpm1p has provided valuable insights into the fundamental roles of histidine methylation in cellular processes.

Compound Information Table

Compound NameAbbreviationChemical FormulaMolar Mass ( g/mol )
L-N-τ-methyl-D3-histidine-C7H8D3N3O2172.22
S-AdenosylmethionineSAM, AdoMetC15H22N6O5S398.44
S-AdenosylhomocysteineSAHC14H20N6O5S384.41
N-π-methylhistidine3-methylhistidineC7H11N3O2169.18
N-τ-methylhistidine1-methylhistidineC7H11N3O2169.18

Interactive Data Table: Key Enzymes in Histidine Methylation

EnzymeOrganismSubstrate(s)Methylation SiteFunction
SETD3Humans, Rats, Drosophilaβ-actinHistidine 73 (N-τ)Regulates actin plasticity, smooth muscle contraction
HPM1pSaccharomyces cerevisiaeRibosomal protein Rpl3pHistidineRibosomal subunit assembly, translational fidelity

Targeted Proteins for Histidine Methylation

Histidine methylation is a crucial post-translational modification that targets a variety of proteins, influencing their function and contributing to cellular regulation. This process is catalyzed by specific protein histidine methyltransferases (PHMTs).

Actin and Myosin as Primary Sources

The most significant endogenous sources of 3-methylhistidine are the contractile proteins actin and myosin, which are abundant in skeletal muscle. elifesciences.orgbevital.norupahealth.com The methylation of a specific histidine residue in actin, and to a lesser extent myosin, is a key step in their maturation. This modification is not a random event but a highly specific enzymatic process.

The enzyme SET domain-containing protein 3 (SETD3) has been identified as the primary actin-histidine N-methyltransferase. elifesciences.orgmdpi.comnih.gov SETD3 specifically catalyzes the methylation of the histidine at position 73 (His73) of β-actin. elifesciences.orgnih.govuniprot.org This methylation is critical for maintaining the integrity of the cytoskeleton. mdpi.com Studies have shown that the methylation of actin at His73 influences the polymerization dynamics of actin filaments and is essential for processes such as smooth muscle contraction. nih.govbiologists.com In fact, a lack of SETD3 and the consequent absence of actin-His73 methylation can lead to conditions like primary maternal dystocia due to impaired uterine smooth muscle contractility. nih.gov

Myosin, the other major contractile protein, also contains 3-methylhistidine. elifesciences.orgbevital.no The presence of this modified amino acid in both actin and myosin makes its release a reliable indicator of the breakdown of these myofibrillar proteins. bevital.nowikipedia.org

Key Proteins Targeted for Histidine Methylation
ProteinMethylated Histidine ResidueEnzymePrimary Function of Methylation
β-actinHis73SETD3Regulates actin polymerization and smooth muscle contraction
MyosinNot specifiedNot specifiedComponent of contractile machinery
Other Histidine-Methylated Proteins and their Functional Implications

While actin and myosin are the most well-known sources of 3-methylhistidine, a growing body of research has identified other proteins that undergo histidine methylation, highlighting the broader functional significance of this modification. nih.gov

S100A9: This protein, a member of the S100 family of calcium-binding proteins, is involved in inflammatory and immune responses. nih.gov S100A9 is methylated at its His107 residue by the enzyme METTL9. nih.gov This methylation appears to play a regulatory role in the protein's function; for instance, it has been shown to suppress the anti-Staphylococcus aureus activity of neutrophils. nih.gov

Ribosomal Protein L3 (RPL3): RPL3 is a component of the large ribosomal subunit and is essential for protein synthesis. In humans, the enzyme METTL18 methylates His245 of RPL3. elifesciences.orgnih.gov This methylation modulates the speed of ribosome movement along messenger RNA, specifically slowing down translation at tyrosine codons. elifesciences.orgnih.gov This slowdown is thought to allow more time for the newly synthesized protein to fold correctly, thereby helping to maintain cellular protein quality control (proteostasis). elifesciences.org

Histones: Recent studies have revealed that histones, the proteins responsible for packaging DNA into chromatin, can also be methylated on histidine residues. Specifically, Nτ-methylation has been identified at His-82 in histone H2A and His-39 in histone H3. nih.govtsukuba.ac.jp These modifications may act as a new layer of the "histone code," potentially influencing the epigenetic regulation of gene expression and the structural properties of chromatin. nih.govtsukuba.ac.jp

Other METTL9 Substrates: The methyltransferase METTL9 recognizes a specific "His-x-His" motif and methylates a variety of proteins containing this sequence. nih.govbiorxiv.org These substrates include zinc transporters like SLC39A7, where methylation may regulate zinc homeostasis and has been implicated in tumor growth. nih.govbiorxiv.org Another target is NDUFB3, a subunit of mitochondrial complex I, suggesting a role for histidine methylation in cellular respiration. researchgate.net

Additional Proteins with Functional Histidine Methylation
ProteinMethylated Histidine ResidueEnzymeFunctional Implication
S100A9His107METTL9Modulates immune response
Ribosomal Protein L3 (RPL3)His245METTL18Regulates translation elongation and proteostasis
Histone H2AHis-82Not specifiedPotential role in epigenetic regulation
Histone H3His-39Not specifiedPotential role in epigenetic regulation
SLC39A7 (Zinc Transporter)Multiple in His-x-His motifsMETTL9Regulates zinc homeostasis and cell proliferation

Absence of Reutilization of Released Methylhistidine

A critical aspect of methylhistidine metabolism is that once it is released from the breakdown of proteins like actin and myosin, it is not reutilized for the synthesis of new proteins. bevital.norupahealth.com This is because there is no transfer RNA (tRNA) that can recognize 3-methylhistidine and incorporate it into a growing polypeptide chain.

Consequently, the released 3-methylhistidine is excreted from the body, primarily in the urine. bevital.nowikipedia.org This metabolic dead-end is the reason why the urinary excretion of 3-methylhistidine is widely used as a reliable biomarker for the rate of skeletal muscle protein breakdown. wikipedia.orgnih.govnih.govresearchgate.nethealthmatters.io By measuring the amount of 3-methylhistidine in a 24-hour urine collection (after a period of abstaining from meat, which is an exogenous source), researchers and clinicians can gain insights into the rate of muscle catabolism in various physiological and pathological states. researchgate.nethealthmatters.io

Metabolic Fates and Pathways of Methylhistidines

Metabolic Pathways of Histidine and its Derivatives

Histidine is an essential amino acid with several distinct metabolic pathways. mdpi.comnih.gov The majority of histidine is directed toward protein turnover and catabolism into glutamate. nih.gov Key pathways include:

Deamination: This is the primary catabolic pathway in the liver and skin, initiated by the enzyme histidase, which converts histidine to urocanic acid and ammonia. creative-proteomics.comnih.gov Urocanic acid is further metabolized to N-formiminoglutamate (FIGLU) and ultimately to glutamate. mdpi.comnih.gov

Decarboxylation: Histidine can be converted to histamine (B1213489), a crucial biogenic amine involved in inflammatory responses and neurotransmission. creative-proteomics.comnih.gov This reaction is catalyzed by histidine decarboxylase. mdpi.com

Transamination: In some cases, histidine can undergo transamination to form imidazole-pyruvic acid. mdpi.com

Dipeptide Formation: Histidine condenses with β-alanine to form dipeptides like carnosine and anserine (B1665513), which are abundant in muscle and brain tissue and possess significant antioxidant properties. mdpi.comcreative-proteomics.com

Unlike histidine itself, its methylated derivatives, 1-methylhistidine (1-MH) and 3-methylhistidine (3-MH), are not incorporated into proteins during synthesis. hmdb.ca Instead, they are formed through the post-translational modification of specific histidine residues within proteins, primarily the myofibrillar proteins actin and myosin in skeletal muscle. nih.govmdpi.com This methylation process is carried out by specific methyltransferase enzymes. hmdb.ca Once these muscle proteins are broken down (catabolized), 1-MH and 3-MH are released into circulation. nih.govmdpi.com A crucial aspect of their metabolism is that they cannot be reutilized for protein synthesis and are thus considered waste products destined for excretion. nih.govhmdb.ca

Table 1: Major Metabolic Pathways of Histidine

Pathway Key Enzyme(s) Primary Product(s) Primary Location/Function
Deamination Histidase, Urocanase Urocanic acid, Glutamate Liver, Skin; Major catabolic route
Decarboxylation Histidine decarboxylase Histamine Mast cells, Stomach, Brain; Inflammation, Neurotransmission
Dipeptide Synthesis Carnosine synthase Carnosine, Anserine Muscle, Brain; Antioxidant, pH buffering
Post-translational Methylation Methyltransferases 1-Methylhistidine, 3-Methylhistidine Muscle (Actin, Myosin); Formed within proteins

Excretion of L-N-TAU-METHYL-D3-HISTIDINE and its Metabolites

Following its release from the catabolism of muscle proteins, 3-methylhistidine (and its tracer form, L-N-τ-methyl-D3-histidine) enters the bloodstream. nih.gov From there, it is transported to the kidneys, which are the primary organs responsible for its clearance from the body. nih.gov In many species, including humans, it is quantitatively excreted in the urine largely unchanged. nih.govnih.gov

The urinary excretion of 3-methylhistidine is widely used as a biological marker for the rate of skeletal muscle protein breakdown. nih.govoup.com Because it originates almost exclusively from the breakdown of actin and myosin, is not reused for protein synthesis, and is efficiently cleared by the kidneys, its rate of appearance in urine directly reflects the rate of myofibrillar protein catabolism in the body. hmdb.camdpi.comnih.gov This makes it a valuable, non-invasive tool in clinical nutrition and metabolic research to assess conditions associated with muscle wasting or changes in protein turnover. oup.comhindustanwellness.com

However, it is important to note that dietary intake of meat can also contribute to the amount of 3-methylhistidine excreted, as meat contains this compound in both free and protein-bound forms. aacrjournals.org Therefore, to accurately use urinary 3-methylhistidine as an index of endogenous muscle breakdown, subjects are often placed on meat-free diets for a period before and during urine collection. nih.govaacrjournals.org

Significant differences exist in how various animal species handle 3-methylhistidine, which has profound implications for its use as a biomarker. nih.govnih.gov While the principle of its release from muscle is consistent, the extent to which it is metabolized before excretion varies. nih.gov

In mice, N-τ-methylhistidine undergoes extensive metabolism before excretion. nih.gov Studies using radioactively labeled N-τ-methylhistidine have shown that a significant portion of the compound is converted into other metabolites. nih.gov One of the identified metabolites is 1-methylimidazole-4-acetic acid. nih.gov This indicates that in mice, 3-methylhistidine is decarboxylated and enters metabolic pathways common to histamine. nih.gov This metabolic profile is distinct from that observed in rats and humans. nih.gov

The extensive metabolism of 3-methylhistidine in mice means that its simple urinary excretion cannot be used as a reliable index of myofibrillar protein breakdown in this species. nih.gov A large and variable portion of the released 3-methylhistidine is converted to other compounds, so the amount appearing in urine does not accurately reflect the amount released from muscle. nih.gov

In contrast, studies in other species have validated its use as a biomarker.

Rats: Excrete N-τ-methylhistidine largely unchanged, making it a valid marker. nih.gov

Cattle: The recovery of administered labeled N-τ-methylhistidine in urine is essentially quantitative, and it is excreted unchanged. This validates its use as an index of muscle protein breakdown in this species. nih.gov

Guinea Pigs: Although clearance is slower than in rats or humans, N-τ-methylhistidine is excreted without significant metabolism, validating its use as a biomarker. researchgate.net

Humans: The contribution of non-skeletal muscle tissues, such as the intestine, to urinary 3-methylhistidine appears to be negligible, supporting its validity as an index of skeletal muscle breakdown. nih.gov

Table 2: Species-Specific Metabolism of N-τ-methylhistidine (3-Methylhistidine)

Species Extent of Metabolism Major Excreted Form Validity as a Biomarker of Muscle Breakdown
Human Minimal Unchanged 3-Methylhistidine Valid nih.gov
Rat Minimal Unchanged 3-Methylhistidine Valid nih.gov
Cattle Minimal Unchanged 3-Methylhistidine Valid nih.gov
Mouse Extensive Multiple metabolites, including 1-methylimidazole-4-acetic acid Not valid nih.gov
Guinea Pig Minimal Unchanged 3-Methylhistidine Valid researchgate.net

Species-Specific Differences in Metabolism and Excretion

Influence of Kidney Function on Plasma Concentrations and Excretion

Since the kidneys are the primary route for the excretion of 3-methylhistidine, renal function is a critical determinant of its plasma concentration. nih.gov In individuals with normal kidney function, 3-methylhistidine released from muscle is efficiently filtered from the blood and excreted into the urine, keeping plasma levels relatively low.

In the context of chronic kidney disease (CKD), impaired renal function leads to a decreased ability to clear metabolic waste products, including methylhistidines. nih.gov Consequently, patients with CKD often exhibit elevated plasma or serum concentrations of 3-methylhistidine. nih.gov This accumulation is a direct result of reduced renal clearance, not necessarily an increase in muscle protein breakdown. Therefore, when interpreting plasma levels of 3-methylhistidine, it is essential to consider the individual's kidney function, as renal impairment can independently raise its concentration in the blood. nih.govfrontiersin.org

Applications in Biochemical and Physiological Research

Stable Isotope Tracer Methodology using L-N-TAU-METHYL-D3-HISTIDINE

The use of L-N-tau-methyl-D3-histidine as a tracer provides true dynamic information about metabolic pathways, a significant advantage over static measurements of metabolite concentrations in blood or tissue. physoc.org Such static measurements only offer a "snapshot" and cannot reveal the rates of production or breakdown of a metabolite. physoc.org By introducing a known amount of L-N-tau-methyl-D3-histidine into a biological system, scientists can observe its dilution by the endogenous, unlabeled N-tau-methylhistidine that is released during metabolic processes. This allows for the calculation of the rate of appearance of the endogenous compound, offering profound insights into protein metabolism. physoc.orgnih.gov

Monitoring Protein Turnover Dynamics

Protein turnover, the continuous process of protein synthesis and degradation, is fundamental to cellular health, growth, and adaptation. N-tau-methylhistidine is a unique marker for this process, particularly for the contractile proteins actin and myosin found in skeletal muscle. nih.govresearchgate.net These proteins are methylated after they are synthesized, forming N-tau-methylhistidine. nih.govresearchgate.net During the breakdown of these muscle proteins, N-tau-methylhistidine is released and, importantly, is not reincorporated into new proteins. nih.govnih.gov It is subsequently excreted from the body, primarily in the urine. nih.govresearchgate.net Therefore, its rate of appearance serves as a reliable index of myofibrillar protein breakdown. nih.gov The use of L-N-tau-methyl-D3-histidine enhances the study of these dynamics by allowing for precise kinetic measurements. nih.gov

The measurement of urinary N-tau-methylhistidine has long been established as a non-invasive method to gauge the rate of skeletal muscle (myofibrillar) protein breakdown. heartlandassays.comnih.gov However, traditional methods relying on measuring total urinary output have limitations. nih.gov The introduction of L-N-tau-methyl-D3-histidine in tracer dilution studies has refined this assessment significantly. In this approach, a known quantity of the labeled compound is administered, and its dilution by endogenously released, unlabeled N-tau-methylhistidine is measured in plasma or urine. nih.gov This technique provides a direct calculation of the whole-body rate of appearance of N-tau-methylhistidine, which is a quantitative measure of myofibrillar protein breakdown. researchgate.net

Research has utilized this methodology to explore the effects of various conditions on muscle protein breakdown. For example, a study in a porcine model of sepsis used a primed, constant infusion of L-[tau-²H₃]-mHIS to measure its whole-body rate of appearance (WbRa). The study found a significant increase in the WbRa of N-tau-methylhistidine during sepsis, indicating accelerated myofibrillar protein breakdown. researchgate.net This demonstrates the tracer's utility in quantifying changes in muscle catabolism during critical illness.

Table 1: Research Findings on Myofibrillar Protein Breakdown using N-tau-methylhistidine Tracers

Study Focus Model Key Finding Citation
Sepsis-induced muscle breakdownPig modelIncreased whole-body rate of appearance of N-tau-methylhistidine during sepsis, confirming muscle as the primary source. researchgate.net
Concurrent muscle metabolismElderly human malesSuccessfully measured whole-body myofibrillar protein breakdown over 6 hours using oral D3-3MH. nih.gov
Anabolic/Catabolic factorsC2C12 myotubes (in vitro)A novel method using a dual-labeled methionine tracer measured the release of methyl[D3]-methylhistidine, showing increased breakdown with dexamethasone (B1670325) and decreased breakdown with IGF-1 and insulin. nih.govnih.gov
Dietary restrictionGrowing ratsUrinary N-tau-methylhistidine output decreased with protein depletion and showed a complex response to combined protein-energy restriction, reflecting changes in muscle protein degradation. nih.govnih.gov

A significant challenge in using N-tau-methylhistidine as a biomarker is its presence in dietary meat. nih.govnih.gov Consuming meat can elevate urinary N-tau-methylhistidine levels, confounding the measurement of endogenous protein breakdown. researchgate.netmdpi.com Consequently, studies often require participants to adhere to a meat-free diet for several days, which can be impractical. researchgate.netnih.gov

The stable isotope tracer methodology using L-N-tau-methyl-D3-histidine elegantly circumvents this issue. Because the tracer is isotopically distinct, its kinetics can be monitored independently of the N-tau-methylhistidine originating from dietary sources. By measuring the dilution of the administered L-N-tau-methyl-D3-histidine, researchers can specifically quantify the rate of N-tau-methylhistidine being released from the body's own protein stores, regardless of dietary intake. This provides a clear and accurate assessment of endogenous myofibrillar protein degradation. nih.gov While some studies have noted that the gut can also be a source of N-tau-methylhistidine, skeletal muscle remains the principal origin in humans. nih.govnih.govnih.gov

Various tracer models have been developed to study protein degradation using L-N-tau-methyl-D3-histidine. These models are designed to calculate the rate of appearance (Ra) of unlabeled N-tau-methylhistidine in the bloodstream, which reflects the rate of whole-body protein breakdown.

Primed, Constant Infusion Model: This model involves an initial bolus dose (prime) of L-N-tau-methyl-D3-histidine, followed by a continuous intravenous infusion at a known rate. researchgate.net Blood samples are taken periodically until a steady-state enrichment of the tracer in the plasma is achieved. The rate of appearance of endogenous N-tau-methylhistidine can then be calculated using the tracer infusion rate and the measured plasma enrichment at steady state. This model provides robust data on protein breakdown kinetics over several hours. researchgate.net

Oral Tracer Dilution Model: A more recent and less invasive approach involves the oral administration of a single dose of L-N-tau-methyl-D3-histidine. nih.gov The subsequent dilution of this tracer by endogenously released N-tau-methylhistidine is then determined in a series of plasma or spot urine samples collected over a period of hours. nih.gov This method avoids the need for intravenous lines and complete 24-hour urine collections, making it particularly suitable for studies in clinical, frail, or elderly populations. nih.gov

Investigating Amino Acid Metabolism

The study of L-N-tau-methyl-D3-histidine contributes to the broader understanding of amino acid metabolism. nih.gov Histidine itself is an essential amino acid required for protein synthesis and as a precursor for other important molecules like histamine (B1213489) and carnosine. nih.gov N-tau-methylhistidine is a post-translationally modified amino acid, meaning it is formed after histidine has been incorporated into a protein. researchgate.net Once released during protein breakdown, it is not reused for protein synthesis and is largely excreted unchanged in humans. nih.gov

By tracing the fate of L-N-tau-methyl-D3-histidine, researchers can confirm these metabolic pathways and investigate potential, though minor, metabolic conversions. While N-tau-methylhistidine is considered metabolically inert in humans, studies in some animal models, such as mice, have shown it can be further metabolized, precluding its use as a reliable marker of protein breakdown in those species. nih.gov The use of stable isotope tracers allows for precise tracking and identification of any potential metabolites in different species and physiological states.

Quantification in Complex Biological Systems

Accurate quantification of L-N-tau-methyl-D3-histidine and its unlabeled counterpart in biological matrices like plasma and urine is essential for tracer studies. This is typically achieved using mass spectrometry-based techniques, which offer high sensitivity and specificity.

Gas Chromatography-Mass Spectrometry (GC-MS): This method involves derivatizing the amino acids to make them volatile before separating them via gas chromatography and detecting them by mass spectrometry. heartlandassays.com A deuterated form of N-tau-methylhistidine is often used as an internal standard to ensure accurate quantification. heartlandassays.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for analyzing compounds in complex mixtures. researchgate.net It separates molecules using liquid chromatography before they are ionized and analyzed by two mass spectrometers in series. This technique is capable of accurately measuring the tracer-to-tracee ratio (the ratio of labeled to unlabeled N-tau-methylhistidine) in plasma and intracellular pools. researchgate.netnih.gov

The use of an internal standard, such as N-tau-trideuteromethylhistamine, is a common practice in isotope dilution mass fragmentography to ensure precision. nih.gov These advanced analytical methods allow for the reliable measurement of very low concentrations of the tracer and its endogenous analog, which is fundamental to the success of kinetic studies in complex biological systems. nih.govwisc.edu

Research in Muscle Metabolism and Physiology

L-N-τ-methyl-d3-histidine is particularly valuable in the study of muscle metabolism due to the unique characteristics of its unlabeled counterpart, 3-methylhistidine. rupahealth.com 3-methylhistidine is formed by the post-translational methylation of histidine residues within the contractile proteins actin and myosin, which are abundant in skeletal muscle. nih.govnih.gov Following the breakdown of these muscle proteins, 3-methylhistidine is released into the circulation and subsequently excreted in the urine without being reincorporated into newly synthesized proteins. nih.govresearchgate.net This makes the rate of 3-methylhistidine excretion a reliable index of the rate of myofibrillar protein breakdown. nih.gov By introducing the deuterated tracer, researchers can precisely track the fate of this amino acid and quantify the rate of muscle protein catabolism. cancer.gov

Muscle Protein Turnover in Health and Disease

Sarcopenia, the age-related loss of muscle mass and function, is a significant contributor to frailty and morbidity in the elderly. technologynetworks.com Studies utilizing 3-methylhistidine have revealed that the fractional rate of muscle protein breakdown does not significantly differ between elderly and young adults. nih.gov However, due to the reduced muscle mass in older individuals, the total contribution of muscle protein breakdown to whole-body protein turnover is diminished. nih.govresearchgate.net Research in older male volunteers using Methyl-[D3]-3-methylhistidine (D3-3MH) has helped to concurrently quantify muscle mass, muscle protein synthesis, and whole-body muscle protein breakdown, providing valuable data for understanding the dynamics of sarcopenia. nih.gov

Research Findings on Aging and Muscle Protein Breakdown
ParameterFindingCitation
Fractional Rate of Muscle Protein BreakdownNo significant difference between elderly and young adults. nih.gov
Contribution of Muscle to Whole-Body Protein BreakdownSmaller in the elderly due to decreased muscle mass. nih.gov
Whole-Body Muscle Protein Breakdown (MPB) in Older Males (71 ± 4 y)0.052 (95% CI, 0.038 to 0.067) over 6 hours. nih.gov

Elevated muscle protein breakdown is a hallmark of several muscle wasting diseases and catabolic states. nih.govresearchgate.net 3-methylhistidine has been established as a suitable biomarker for identifying increased muscle degradation in such conditions. nih.gov For instance, in Duchenne muscular dystrophy, a genetic disorder characterized by progressive muscle degeneration, an increased turnover of muscle contractile proteins has been observed, as assessed by 3-methylhistidine and creatinine (B1669602) excretion. researchgate.net Similarly, in conditions like thyrotoxicosis and neoplastic disease, the ratio of 3-methylhistidine to creatinine excretion is elevated, indicating an increased fractional catabolic rate of myofibrillar protein. researchgate.net The use of deuterated 3-methylhistidine allows for precise quantification of the rate of muscle protein catabolism, aiding in the assessment of disease severity and the efficacy of potential therapeutic interventions. cancer.gov

3-Methylhistidine as a Biomarker in Muscle Wasting Conditions
ConditionObservationCitation
Duchenne Muscular DystrophyIncreased 3-methylhistidine:creatinine ratio, indicating increased myofibrillar protein turnover. researchgate.net
ThyrotoxicosisIncreased 3-methylhistidine:creatinine ratio, indicating an increased fractional catabolic rate of myofibrillar protein. researchgate.net
Neoplastic DiseaseIncreased 3-methylhistidine:creatinine ratio, indicating an increased fractional catabolic rate of myofibrillar protein. researchgate.net

Severe physical and thermal trauma, such as bone fractures and burns, can induce a significant catabolic response, leading to accelerated muscle protein breakdown. nih.govutmb.edu The measurement of 3-methylhistidine excretion has proven to be a useful tool for exploring these effects. nih.gov In patients with severe injury, an increased ratio of 3-methylhistidine to creatinine excretion is observed, reflecting an elevated fractional catabolic rate of myofibrillar protein. researchgate.net This information is crucial for understanding the metabolic response to trauma and for developing nutritional and pharmacological strategies to mitigate muscle loss during recovery. utmb.edu

Impact of Dietary Interventions on Muscle Protein Turnover

Muscle protein turnover is highly sensitive to nutritional status, particularly the intake of protein and energy. nih.govsemanticscholar.org The use of 3-methylhistidine as a biomarker has been pivotal in understanding how dietary interventions modulate muscle protein breakdown. researchgate.net

Studies have demonstrated that protein and energy restriction leads to a decrease in the output of 3-methylhistidine. nih.gov This indicates a reduction in the rate of myofibrillar protein breakdown as an adaptive response to conserve muscle mass in times of nutritional deficit. semanticscholar.org Research in growing rats has shown that protein depletion results in a marked and progressive decrease in 3-methylhistidine excretion, which is proportionally greater than the fall in body weight. semanticscholar.org When both dietary protein and energy are restricted, the initial response of myofibrillar protein breakdown can differ, highlighting the complex interplay between these nutritional factors in regulating muscle metabolism. nih.govsemanticscholar.org

Meat Consumption and Plasma Concentrations

The concentration of N-tau-methylhistidine in plasma and urine can be influenced by dietary intake, particularly the consumption of meat. nih.govnih.gov This is because the muscle tissue of animals also contains N-tau-methylhistidine. When meat is consumed, the N-tau-methylhistidine from the meat is absorbed and contributes to the total circulating pool of this compound, potentially confounding its use as a sole marker of endogenous muscle protein breakdown. nih.gov

To accurately assess the impact of meat consumption on plasma N-tau-methylhistidine concentrations, studies are designed to control for and measure dietary intake. In such studies, L-N-tau-methyl-d3-histidine is an essential tool. By adding a known amount of L-N-tau-methyl-d3-histidine to a biological sample (e.g., plasma), it serves as an internal standard for mass spectrometry analysis. This allows for the precise quantification of the unlabeled, biologically derived N-tau-methylhistidine, helping researchers to distinguish between the N-tau-methylhistidine originating from endogenous muscle protein turnover and that from recent meat consumption. Research has shown that plasma concentrations of N-tau-methylhistidine are higher in individuals who consume meat compared to vegetarians. nih.govresearchgate.net Following a switch to a meat-free diet, these levels are observed to decline. nih.gov

Dietary GroupRelative Plasma N-tau-methylhistidine ConcentrationKey Findings
OmnivoresHigherPlasma concentrations are influenced by recent meat intake. nih.govnih.gov
VegetariansLowerReflects a baseline of endogenous muscle protein turnover without dietary influence. nih.govresearchgate.net
Omnivores on a Meat-Free DietDecreasesConcentrations decline to a baseline level after a period of meat abstention. nih.gov

Relationship with Creatinine and Muscle Mass

N-tau-methylhistidine excretion is often expressed as a ratio to creatinine excretion to normalize for variations in urine concentration and to provide a more stable index of muscle protein breakdown. nih.gov Creatinine is a breakdown product of creatine (B1669601) phosphate (B84403) in muscle and is produced at a relatively constant rate, proportional to an individual's muscle mass. nih.govslq.qld.gov.au Therefore, the N-tau-methylhistidine to creatinine ratio can offer insights into the rate of muscle protein breakdown relative to total muscle mass.

In clinical and research settings, accurate measurement of both N-tau-methylhistidine and creatinine is crucial. L-N-tau-methyl-d3-histidine, along with a corresponding stable isotope-labeled form of creatinine (such as D3-creatinine), is used for precise quantification by isotope dilution mass spectrometry. slq.qld.gov.au This methodology is vital for studies investigating muscle wasting conditions, the effects of aging on muscle mass, and the efficacy of interventions aimed at preserving muscle tissue. Research has established a quantitative relationship between urinary N-tau-methylhistidine and creatinine excretion and skeletal muscle mass, with approximately 75% of urinary N-tau-methylhistidine originating from skeletal muscle. nih.gov

ParameterRelationship to Muscle MassRole of L-N-tau-methyl-d3-histidine
Urinary N-tau-methylhistidineIndicator of muscle protein breakdown. nih.govInternal standard for accurate quantification.
Urinary CreatinineProportional to total muscle mass. slq.qld.gov.auUsed for normalization of N-tau-methylhistidine excretion.
N-tau-methylhistidine/Creatinine RatioIndex of the rate of muscle protein breakdown relative to muscle mass. nih.govAccurate calculation of this ratio relies on precise quantification of both analytes.

Integration in Proteomics Research

In the field of proteomics, which involves the large-scale study of proteins, L-N-tau-methyl-d3-histidine is a valuable tool, particularly in quantitative proteomics and the analysis of post-translational modifications.

Analysis of Post-Translational Modifications (PTMs)

The methylation of histidine residues in proteins is a type of post-translational modification (PTM) that can alter the structure and function of proteins. nih.govnih.gov N-tau-methylhistidine is a result of the methylation of a specific histidine residue in actin and myosin. mdpi.com Studying the dynamics of this PTM is important for understanding muscle protein metabolism and related physiological and pathological processes.

Mass spectrometry is a primary tool for identifying and quantifying PTMs. In targeted quantitative analyses of histidine methylation, L-N-tau-methyl-d3-histidine can be used as part of a stable isotope-labeled standard mixture to accurately quantify the extent of this specific modification in a protein or peptide sample. This allows researchers to investigate how factors like disease, exercise, or nutritional status affect the levels of N-tau-methylhistidine-containing peptides, providing insights into the regulation of muscle protein turnover at a molecular level.

Quantitative Proteomics using Stable Isotope Labeling

Stable isotope labeling is a cornerstone of quantitative proteomics, enabling the relative or absolute quantification of proteins and their modifications across different samples. aston.ac.uk One common approach is Stable Isotope Labeling by Amino acids in Cell culture (SILAC), where cells are grown in media containing "heavy" or "light" amino acids. Another method involves the use of isotopically labeled internal standards, which are chemically identical to the analyte of interest but have a different mass due to the presence of heavy isotopes.

L-N-tau-methyl-d3-histidine fits into the latter category. In a typical quantitative proteomics workflow, a known amount of this deuterated standard is spiked into a biological sample prior to protein digestion and mass spectrometry analysis. The mass spectrometer can distinguish between the endogenous, unlabeled N-tau-methylhistidine-containing peptides and the heavy-labeled standard based on their mass-to-charge ratio. By comparing the signal intensities of the light and heavy peptides, researchers can accurately determine the absolute amount of the N-tau-methylhistidine-containing peptide in the original sample. This approach is crucial for obtaining reliable quantitative data in proteomics studies of muscle metabolism.

Mass Spectrometry-Based Detection and Quantification

The detection and quantification of N-tau-methylhistidine in biological matrices are most accurately achieved using mass spectrometry, often coupled with liquid chromatography (LC-MS). nih.gov The specificity and sensitivity of this technique allow for the reliable measurement of low concentrations of this biomarker.

In these methods, L-N-tau-methyl-d3-histidine plays a pivotal role as an internal standard. sigmaaldrich.com The process typically involves:

Sample Preparation: A known quantity of L-N-tau-methyl-d3-histidine is added to the biological sample (e.g., plasma, urine, or a protein digest).

Chromatographic Separation: The sample is injected into a liquid chromatograph to separate N-tau-methylhistidine from other components in the matrix. The deuterated and non-deuterated forms of N-tau-methylhistidine co-elute due to their identical chemical properties.

Mass Spectrometric Detection: As the separated compounds enter the mass spectrometer, they are ionized and their mass-to-charge ratios are measured. The instrument is set to specifically detect the mass of both the endogenous N-tau-methylhistidine and the L-N-tau-methyl-d3-histidine standard.

Quantification: The ratio of the signal intensity of the endogenous analyte to the internal standard is used to calculate the precise concentration of N-tau-methylhistidine in the original sample. This ratiometric measurement corrects for any sample loss during preparation and for variations in instrument response, thereby ensuring high accuracy and precision.

Clinical Research Applications and Biomarker Potential

L-N-TAU-METHYL-D3-HISTIDINE as an Internal Standard in Clinical Assays

L-N-tau-methyl-D3-histidine, a deuterated form of N-tau-methylhistidine (also known as 3-methylhistidine), serves a critical role as an internal standard in clinical assays. Its application is particularly vital for the accurate quantification of its non-labeled counterpart, 3-methylhistidine, in biological samples such as plasma and urine. The use of stable isotope-labeled internal standards, like L-N-tau-methyl-D3-histidine, is a cornerstone of robust analytical methodologies, most notably in mass spectrometry-based techniques.

The fundamental principle behind using a deuterated internal standard is that it behaves nearly identically to the endogenous analyte (3-methylhistidine) during sample preparation, extraction, and chromatographic separation. However, due to its increased mass from the deuterium (B1214612) atoms, it can be distinguished from the native compound by the mass spectrometer. This allows for precise quantification, as any sample loss or variation during the analytical process will affect both the analyte and the internal standard proportionally, enabling accurate correction of the final measurement.

The validation of analytical methods is a crucial step to ensure the reliability and accuracy of clinical laboratory tests. For the quantification of methylhistidine, methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly employed, with deuterium-labeled methylhistamine being a documented internal standard for such analyses. nih.gov The validation process for these methods typically assesses several key parameters to demonstrate their suitability for their intended purpose.

Key validation parameters for analytical methods quantifying methylhistidine include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample. For instance, a validated method for bovine plasma demonstrated good linearity with a correlation coefficient greater than 0.99. dntb.gov.ua

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Precision is often expressed in terms of relative standard deviation (RSD). For example, a method for L-histidine monohydrochloride monohydrate reported relative standard deviations for repeatability (RSDr) and intermediate precision (RSDip) ranging from 0.1% to 2.1%. europa.eu

Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy can be assessed through recovery studies. An analytical method for a feed additive reported a recovery rate ranging from 98% to 102%. europa.eu

Sensitivity: The lowest concentration of the analyte that can be reliably detected.

Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.

The use of L-N-tau-methyl-D3-histidine as an internal standard significantly contributes to the accuracy and reliability of these validation parameters by correcting for matrix effects and variations in instrument response.

Biomarker for Muscle Protein Degradation

3-Methylhistidine (3-MH), the non-deuterated form of L-N-tau-methyl-D3-histidine, is a well-established biomarker for the rate of muscle protein degradation. rupahealth.comnih.govhealthmatters.ioresearchgate.net It is formed by the post-translational methylation of histidine residues within the contractile proteins actin and myosin in skeletal muscle. nih.govnih.gov When these muscle proteins are broken down, 3-methylhistidine is released into the circulation and is subsequently excreted in the urine without being reutilized for protein synthesis. nih.govnih.gov This makes its rate of appearance a direct reflection of myofibrillar proteolysis.

Elevated levels of 3-methylhistidine are indicative of an increased rate of muscle protein catabolism. rupahealth.comhealthmatters.io This can be observed in a variety of clinical conditions, making it a valuable diagnostic and prognostic marker.

Conditions Associated with Altered 3-Methylhistidine Levels:

ConditionObservationClinical Significance
Muscle Wasting Diseases Increased urinary excretion of 3-methylhistidine. healthmatters.ioCan be used to assess the severity of muscle breakdown in conditions like muscular dystrophies.
Sepsis and Trauma Elevated levels of 3-methylhistidine.Reflects the systemic inflammatory response and increased muscle catabolism associated with these conditions.
Fasting and Malnutrition Increased 3-methylhistidine excretion during fasting states. healthmatters.ioIndicates the breakdown of muscle tissue to provide amino acids for energy. Conversely, low levels can suggest protein malnutrition. healthmatters.io
Strenuous Exercise Temporary increase in 3-methylhistidine levels. rupahealth.comhealthmatters.ioReflects the normal physiological process of muscle remodeling and repair following intense physical activity.
Chronic Kidney Disease Altered levels, interpretation must consider renal function. researchgate.netbevital.noElevated levels can be associated with better nutritional status in hemodialysis patients, but interpretation is complex due to impaired renal clearance. rupahealth.com

The measurement of 3-methylhistidine can aid in the diagnosis and monitoring of sarcopenia, the age-related loss of muscle mass and function, and cachexia, the muscle wasting associated with chronic diseases like cancer. nih.gov

The utility of 3-methylhistidine as a biomarker extends to monitoring the effectiveness of therapeutic interventions aimed at mitigating muscle wasting. By tracking changes in 3-methylhistidine levels over time, clinicians and researchers can assess whether a particular treatment is successfully reducing the rate of muscle protein degradation. For instance, a decrease in urinary 3-methylhistidine excretion in a patient with a muscle wasting condition could indicate a positive response to anabolic or anti-catabolic therapies. This provides an objective measure of treatment efficacy, complementing functional assessments of muscle strength and mass.

Considerations for Clinical Measurement and Interpretation

While 3-methylhistidine is a valuable biomarker, several factors must be taken into account for its accurate clinical measurement and interpretation.

One of the most significant confounding factors in the measurement of 3-methylhistidine is dietary intake, particularly the consumption of meat and fish. rupahealth.comnih.govnih.gov These food sources contain 3-methylhistidine, which, when consumed, is absorbed and excreted, leading to an overestimation of endogenous muscle protein breakdown. nih.gov

To mitigate the impact of dietary intake, it is often recommended that individuals adhere to a meat-free diet for at least 24 to 72 hours before urine or blood sample collection. nih.govnih.gov The simultaneous measurement of 1-methylhistidine, another form of methylhistidine primarily derived from dietary sources, can help to distinguish between endogenous and exogenous contributions to 3-methylhistidine levels. nih.govnih.gov

Impact of Diet on Methylhistidine Levels:

Dietary GroupPlasma 3-MH LevelsPlasma 1-MH LevelsImplication
Omnivores HigherHigherReflects both endogenous production and dietary intake from meat. nih.govnih.gov
Vegetarians LowerLowerPrimarily reflects endogenous muscle protein breakdown. nih.govnih.gov

A study comparing omnivores and vegetarians found that omnivores had higher baseline plasma concentrations of both 3-methylhistidine and 1-methylhistidine. nih.govnih.gov After a single administration of white meat to omnivores on a meat-free diet, a slight increase in plasma 3-methylhistidine was observed, which significantly declined within 24 hours. nih.govnih.gov This underscores the importance of dietary control in the clinical application of 3-methylhistidine as a biomarker of muscle protein turnover.

Impact of Kidney Function and eGFR

Kidney function, commonly measured by the estimated glomerular filtration rate (eGFR), plays a critical role in the clearance of metabolic byproducts, including methylhistidines. Consequently, alterations in renal function can significantly impact the plasma and urinary concentrations of these biomarkers, a factor that must be considered when interpreting their levels.

Research has consistently shown an association between impaired kidney function and elevated levels of methylhistidines. In adults with chronic kidney disease (CKD), plasma levels of 3-methylhistidine (3-MH) have been found to be elevated. nih.gov This finding is consistent with studies that have identified elevated serum 3-MH in patients with CKD. nih.gov The accumulation is primarily due to decreased renal clearance. nih.gov Similarly, plasma 1-methylhistidine (1-MH) has also been observed to be elevated in individuals with CKD compared to those with normal kidney function. nih.gov

The relationship between eGFR and methylhistidine levels is inverse; as eGFR declines, the plasma concentrations of these metabolites tend to rise. One study involving adults from the Baltimore Longitudinal Study of Aging found that numerous metabolites, including 1-methylhistidine and other amino acids, were negatively associated with eGFR. johnshopkins.edu This suggests that even subclinical reductions in kidney function can influence the circulating levels of these compounds. The kidneys are the sole route for the elimination of 3-MH, making its clearance a direct reflection of renal handling capabilities. nih.gov

Altered levels of 3-methylhistidine have been linked to various kidney diseases, including CKD and nephropathy. researchgate.net In patients undergoing nutritional therapy for kidney disease, where protein intake is often controlled, monitoring 1-MH can serve as a biochemical marker for dietary adherence. rupahealth.com Furthermore, in the context of sepsis-associated acute kidney injury (SA-AKI), urinary 3-MH has been proposed as a potential diagnostic biomarker. researchgate.netnih.gov

Below is a table summarizing findings from a study on plasma metabolites associated with CKD and eGFR.

Table 1: Association of Methylhistidines and other Metabolites with Kidney Function

MetaboliteAssociation with CKDAssociation with eGFRReference
1-MethylhistidineAssociated with higher odds of CKDNegatively Associated nih.govjohnshopkins.edu
3-MethylhistidineElevated in adults with low eGFRNegatively Associated nih.gov
Symmetric Dimethylarginine (SDMA)Associated with higher odds of CKDNegatively Associated johnshopkins.edu
HomocysteineHigher in adults with CKDNegatively Associated nih.gov
Hippuric AcidNot specifiedPositively Associated johnshopkins.edu

Variations in Methylhistidine Ratios (e.g., 3-MH/Creatinine)

To account for variations in urinary dilution and to provide a more standardized measure of muscle protein breakdown, the ratio of 3-methylhistidine to creatinine (B1669602) in urine is frequently used. researchgate.net Creatinine, a waste product of muscle metabolism, is excreted at a relatively constant rate, making it a useful reference molecule. rupahealth.com The 3-MH/creatinine ratio is considered an index of the fractional catabolic rate of myofibrillar protein. researchgate.net

In various pathological conditions, the 3-MH/creatinine ratio is altered. It is reportedly increased in states of significant nitrogen loss, such as severe injury, thyrotoxicosis, and neoplastic disease. researchgate.net Conversely, conditions like myxoedema and osteomalacia are associated with a decreased ratio. researchgate.net The ratio can also be influenced by infections; some episodes of sepsis are associated with a raised 3-MH/creatinine ratio, suggesting it may indicate occult infection in certain patients. nih.gov

The normal range for urinary 3-MH in healthy adults has been reported between 3.63 and 69.27 micromoles per millimole (μmol/mmol) of creatinine, with most studies indicating an average concentration between 15 and 20 μmol/mmol of creatinine. wikipedia.org

The table below illustrates the variation of the 3-MH/Creatinine ratio in different clinical states as reported in the literature.

Table 2: Reported Variations in Urinary 3-Methylhistidine/Creatinine Ratio

Population / ConditionReported 3-MH/Creatinine RatioKey FindingReference
Healthy AdultsAverage: 15-20 μmol/mmolBaseline for comparison. wikipedia.org
Healthy Premature Infants0.148 ± 0.039 μmol/mgRatio is ~35% higher than in healthy adults. nih.gov
Stressed Premature InfantsElevated (>0.225 μmol/mg)Correlates well with metabolic stress and poor nitrogen balance. nih.gov
Severe Injury / ThyrotoxicosisIncreasedReflects increased fractional catabolic rate of myofibrillar protein. researchgate.net
Myxoedema / OsteomalaciaDecreasedIndicates a lower rate of muscle protein breakdown. researchgate.net
SepsisIncreased (in some episodes)May indicate occult infection and increased myofibrillar protein breakdown. nih.gov

Advanced Research Methodologies

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. In the context of analyzing L-N-τ-methylhistidine, the deuterated isotopologue, L-N-τ-methyl-D3-histidine, is frequently employed as an internal standard to ensure accuracy and precision.

The methodology typically involves protein precipitation from a biological matrix, such as plasma, followed by dilution with an internal standard solution containing L-N-τ-methyl-D3-histidine prior to injection into the LC-MS/MS system. restek.com Chromatographic separation is often achieved using a mixed-mode or a dedicated amino acid column. shimadzu.comnih.gov The use of a gradient elution with mobile phases consisting of aqueous solutions with buffers like ammonium (B1175870) formate (B1220265) and organic solvents such as acetonitrile (B52724) allows for the effective separation of the analyte from other plasma components. nih.gov

Detection by the mass spectrometer is highly specific. For instance, in one method, the quantitative ions for Nτ-methylhistidine were identified as m/z 170.20>96.10 and 170.20>124.10, while the internal standard, Nτ-methyl-d3-histidine, was monitored at m/z 173.20>127.10. nih.gov This specificity, provided by multiple reaction monitoring (MRM), allows for precise quantification even in complex biological samples. nih.gov The use of a stable isotope-labeled internal standard like L-N-τ-methyl-D3-histidine is crucial for correcting for any variations during sample preparation and analysis, thereby enhancing the reliability of the quantification.

Nuclear Magnetic Resonance (NMR) in Biomolecular Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique for studying the structure, dynamics, and interactions of biomolecules at the atomic level. While direct studies detailing the use of L-N-τ-methyl-D3-histidine in biomolecular NMR are not prevalent in the available literature, its commercial availability for this application points to its utility in specific NMR experiments. eurisotop.com

Isotope labeling, including deuteration, is a cornerstone of modern biomolecular NMR, particularly for studying large proteins and protein complexes. The introduction of deuterium (B1214612) can simplify complex proton NMR spectra and is a key component of advanced techniques like the methyl-TROSY (Transverse Relaxation-Optimized Spectroscopy) effect, which has enabled the study of protein complexes exceeding 1 MDa in size. isotope.com

Given that histidine residues are often involved in the active sites of enzymes and protein-protein interfaces, selectively labeling or introducing deuterated analogues can provide valuable insights into their functional roles. Using a deuterated standard like L-N-τ-methyl-D3-histidine could aid in assigning signals in the NMR spectrum or in probing the local environment of histidine residues within a protein.

Stable Isotope Dilution Analysis (SIDA)

Stable Isotope Dilution Analysis (SIDA) is a quantitative method that relies on the addition of a known amount of an isotopically labeled version of the analyte to a sample. L-N-τ-methyl-D3-histidine is an ideal internal standard for SIDA due to its chemical identity with the analyte of interest, L-N-τ-methylhistidine, while being distinguishable by its mass. ckisotopes.com This methodology is recognized for its high precision and accuracy in quantifying trace amounts of metabolites.

The core principle of SIDA is that the isotopically labeled standard behaves identically to the endogenous analyte during sample extraction, purification, and derivatization, thus compensating for any sample loss during these steps. The ratio of the signal from the endogenous analyte to the signal from the labeled standard in the mass spectrometer is used to calculate the concentration of the endogenous analyte.

This technique has been successfully applied to quantify Nτ-methylhistidine in various biological matrices, including chicken plasma and C2C12 myotubes, to study muscle protein breakdown. nih.govresearchgate.net The sensitivity, specificity, and precision of SIDA make it a superior method for pharmacokinetic studies and for detecting subtle changes in metabolite concentrations. nih.gov

Application in In Vitro and In Vivo Models

C2C12 Myotubes : The C2C12 cell line, which differentiates into myotubes, is a widely used in vitro model for studying skeletal muscle biology. A key application is the investigation of muscle protein breakdown, where the release of Nτ-methylhistidine into the culture medium serves as an index. researchgate.net Studies have shown that culturing C2C12 myotubes in an amino-acid-depleted medium leads to an increase in intracellular Nτ-methylhistidine levels and a decrease in its extracellular concentration. researchgate.net L-N-τ-methyl-D3-histidine can be used in these models as an internal standard for accurate quantification of the released Nτ-methylhistidine via LC-MS/MS. researchgate.net

HAP1 Cells : HAP1 cells, a near-haploid human cell line, have been instrumental in genetic studies. 4dnucleome.org Research on the protein SETD3, an actin-specific histidine N-methyltransferase, utilized HAP1 cells. nih.gov Knocking out the SETD3 gene in HAP1 cells resulted in the complete absence of methylation at histidine 73 of β-actin, demonstrating the crucial role of this enzyme. nih.gov While this study did not directly use L-N-τ-methyl-D3-histidine, it highlights the utility of HAP1 cells in dissecting the molecular machinery of histidine methylation, a context where the deuterated compound could serve as a valuable analytical standard.

Cell LineApplication in Histidine Methylation Research
C2C12 Myotubes Model for studying muscle protein breakdown by measuring Nτ-methylhistidine release. researchgate.net
HAP1 Cells Used in knockout studies to identify enzymes responsible for histidine methylation, such as SETD3 for β-actin. nih.gov

Rats and Mice : Rodent models are fundamental in metabolic research. Studies using tracer doses of radioactive Nτ-[Me-14C]methylhistidine in mice and rats have been conducted to determine the extent of its metabolism. nih.gov These studies revealed that a significant portion of the injected radioactivity is excreted, with some of it being metabolized to other compounds, such as 1-methylimidazole-4-acetic acid in mice. nih.gov Such findings are crucial for validating the use of Nτ-methylhistidine excretion as a marker for myofibrillar protein breakdown in different species. nih.gov L-N-τ-methyl-D3-histidine can be used in similar studies as a non-radioactive tracer, offering advantages in terms of safety and handling.

Drosophila : The fruit fly, Drosophila melanogaster, is a powerful model organism for genetic studies. Research has utilized Drosophila to investigate the role of the SETD3 protein, the actin-specific histidine N-methyltransferase. nih.gov Knocking out the SETD3 gene in Drosophila led to the absence of methylation at β-actin H73, mirroring the results found in human HAP1 cells and highlighting the evolutionary conservation of this protein modification. nih.gov

Animal ModelResearch Focus Related to N-τ-methylhistidineKey Findings
Rats Metabolism of N-τ-methylhistidineHigh percentage of excreted radioactivity associated with N-τ-methylhistidine or its acetylated derivative. nih.gov
Mice Metabolism of N-τ-methylhistidineSignificant metabolism to other compounds, questioning its use as a direct index of myofibrillar protein breakdown in this species. nih.gov
Drosophila Identification of histidine methyltransferasesKnockout of the SETD3 gene leads to the absence of β-actin H73 methylation. nih.gov

In human studies, N-τ-methylhistidine (also referred to as 3-methylhistidine in some literature) is considered a potential biomarker for muscle protein turnover, which is particularly relevant in conditions of muscle wasting diseases and aging. nih.gov However, a significant confounding factor is the dietary intake of meat, as N-τ-methylhistidine is present in animal muscle tissue. nih.gov

To overcome this, stable isotope tracer studies have been employed. For example, a study used an oral dose of methyl-d3-3MH (a structurally related deuterated compound) to track muscle protein turnover. nih.gov The researchers found that the isotopic decay in plasma and urine could be used to assess muscle protein breakdown without the need for strict dietary control in the period following the initial absorption phase. nih.gov This demonstrates the potential for using L-N-τ-methyl-D3-histidine in similar human metabolic studies to non-invasively monitor muscle health.

Furthermore, studies have shown that plasma concentrations of N-τ-methylhistidine are higher in omnivores compared to vegetarians, and that a single meal of white meat can lead to a transient increase in plasma levels. nih.gov These findings underscore the importance of accounting for dietary habits when using N-τ-methylhistidine as a biomarker and highlight the utility of isotopic tracers for distinguishing between endogenous production and dietary intake.

Emerging Research Areas and Future Directions

Epigenetic Regulation and Histidine Methylation

Histidine methylation is a post-translational modification where a methyl group is added to a histidine residue in a protein. nih.govnih.gov While methylation is a well-known epigenetic mechanism, particularly in the context of modifying histones to regulate gene expression, the primary role of N-τ-methylhistidine appears to be in the modification of non-histone proteins. mdpi.comnih.gov

The key enzyme responsible for N-τ-methylation of histidine 73 (His73) in β-actin is SET domain-containing protein 3 (SETD3). elifesciences.orgnih.gov Though SETD3 was initially reported to be a histone lysine (B10760008) methyltransferase, further studies revealed that its most significant and specific substrate is β-actin. elifesciences.orgmdpi.comnih.gov This positions SETD3 as the first identified metazoan protein histidine methyltransferase, broadening the chemical scope of SET domain-containing enzymes beyond lysine methylation. escholarship.org The research focus, therefore, is currently less on direct gene regulation and more on how this specific protein modification impacts fundamental cellular functions. nih.govnih.gov

Histidine Methylation in Specific Biological Processes

The methylation of histidine is now understood to be a widespread modification that functionally regulates key cellular activities, most notably cytoskeletal dynamics and protein translation. nih.govnih.govresearchgate.net

The most well-characterized role of N-τ-methylhistidine is its presence on β-actin, a ubiquitous and essential component of the cellular cytoskeleton. elifesciences.orgnih.gov The enzyme SETD3 catalyzes the methylation of the His73 residue of β-actin. nih.gov This specific modification is highly conserved across species, suggesting its functional importance. elifesciences.org

Research has shown that the methylation of His73 stabilizes actin filaments and decreases the rate of actin-bound ATP hydrolysis, which in turn reduces the rate of filament depolymerization. elifesciences.orgsdu.dknih.gov The integrity of the cytoskeleton is crucial for numerous cellular functions, including cell shape, motility, and division. elifesciences.org Recent studies have further expanded this role, demonstrating that SETD3 is a mechanosensitive enzyme that localizes to the outer mitochondrial membrane. biologists.comnih.gov There, it promotes actin polymerization around mitochondria, which is essential for maintaining mitochondrial morphology, movement, and function. biologists.comnih.govnih.govresearchgate.net

Emerging evidence also points to a role for histidine methylation in the regulation of protein translation. nih.govnih.gov While research in this area is less extensive than in cytoskeletal dynamics, studies have identified methylated histidine residues on ribosomal proteins. For instance, METTL18 has been identified as the methyltransferase for the ribosomal protein RPL3. researchgate.net Histidine methylation within the translation machinery suggests a direct mechanism for regulating the synthesis of new proteins. researchgate.net

Investigating the Functional Significance of Actin Hypomethylation

Studying the absence of actin methylation (hypomethylation) has provided significant insight into its function. In laboratory models where the SETD3 gene is knocked out, cells are unable to methylate actin at the His73 position. elifesciences.org This lack of methylation leads to several distinct cellular changes.

Setd3-deficient cells exhibit a lower content of filamentous actin (F-actin) and display an accelerated rate of actin filament depolymerization. elifesciences.orgmdpi.com This confirms that methylation is a key factor in maintaining cytoskeletal integrity. nih.gov Furthermore, these cells show an increased glycolytic phenotype, suggesting a shift in cellular metabolism. elifesciences.org The instability of actin monomers in the absence of methylation may be the underlying cause for the accelerated depolymerization of actin fibers. mdpi.com These findings highlight that actin methylation is not a redundant modification but a crucial factor for normal cell physiology.

Key Research Findings on SETD3 and Actin Methylation
FindingOrganism/System StudiedKey ImplicationReference
SETD3 is the specific N-τ-methyltransferase for Histidine 73 on β-actin.Human cells, Rat, DrosophilaIdentifies the key enzyme responsible for this evolutionarily conserved modification. elifesciences.org
Loss of SETD3 (actin hypomethylation) leads to decreased F-actin content.Human HAP1 cellsDemonstrates the role of methylation in maintaining cytoskeletal integrity. elifesciences.org
Actin hypomethylation increases the rate of actin filament depolymerization.In vitro studiesReveals the stabilizing effect of His73 methylation on actin filaments. elifesciences.orgmdpi.com
SETD3 localizes to mitochondria and regulates mitochondrial dynamics via actin polymerization.Mouse C2C12 cellsLinks cytoskeletal modification to the function and morphology of organelles. biologists.comnih.gov
SETD3 knockout cells show an increased glycolytic phenotype.Human HAP1 cellsSuggests a connection between cytoskeletal stability and cellular metabolism. elifesciences.org

Potential Links to Neurological Disorders (e.g., Alzheimer's Disease)

While direct evidence linking N-τ-methylhistidine to neurological disorders is still developing, related research provides compelling indirect connections. Metabolomic studies have identified disturbances in methylhistidine metabolism in the plasma and brain tissue of individuals with Alzheimer's disease (AD). nih.gov

It is important to distinguish N-τ-methylhistidine (1-methylhistidine) from its isomer N-π-methylhistidine (3-methylhistidine). Much of the neuroprotective research has focused on anserine (B1665513), a dipeptide containing 3-methyl-L-histidine. nih.gov Studies in mouse models of Alzheimer's disease have shown that anserine treatment can recover memory deficits, improve the function of the neurovascular unit, and reduce chronic neuroinflammatory reactions from glial cells. nih.gov

Separately, the Tau protein (not to be confused with the "tau" position on histidine) is a central player in Alzheimer's disease, where its aggregation forms neurofibrillary tangles. mdpi.combrightfocus.org Methylation of the Tau protein itself is being investigated as a key post-translational modification that affects its function and aggregation. nih.govnih.gov Although this is a distinct process from histidine methylation, it highlights the general importance of methylation in the pathology of neurodegenerative diseases. nih.gov

Role in Inflammation and Immune Regulation

The connection between methylated histidine compounds and immune regulation is an active area of investigation. Neuroinflammation, driven by immune cells in the brain like microglia and astrocytes, is a hallmark of Alzheimer's disease. nih.govalzheimersnewstoday.commdpi.comyoutube.com Research on the related compound anserine has shown that it can diminish chronic glial neuroinflammatory reactions in AD models, suggesting that methylated histidine derivatives may have anti-inflammatory properties within the central nervous system. nih.gov

More broadly, the immune system relies on precise signaling, and post-translational modifications are critical for these pathways. Abnormal activation of immune cells and the release of pro-inflammatory cytokines are features of autoimmune diseases like rheumatoid arthritis. nih.gov While direct studies on the role of N-τ-methylhistidine in systemic immune regulation are limited, the fundamental importance of this modification in cellular mechanics suggests it could have downstream effects on immune cell function.

Drug Development and Pharmacological Research

Tracer for Drug Development and Pharmacokinetics

In the field of drug development and pharmacological research, stable isotope labeling is a critical tool for elucidating the pharmacokinetic and metabolic profiles of new chemical entities. medchemexpress.com The incorporation of heavy isotopes, such as deuterium (B1214612) (²H or D), into a drug molecule allows it to be used as a tracer for quantification and tracking during its journey through a biological system. medchemexpress.commedchemexpress.com L-N-τ-methyl-d3-histidine serves as a deuterated analogue of the endogenous amino acid derivative N-τ-methyl-histidine (also known as 1-methyl-L-histidine). medchemexpress.comisotope.com The "d3" designation signifies that the three hydrogen atoms on the methyl group attached to the imidazole (B134444) ring have been replaced by deuterium atoms. sigmaaldrich.com

This isotopic substitution creates a molecule that is biochemically similar to its unlabeled counterpart but possesses a higher molecular weight. This mass difference is readily detectable by mass spectrometry, enabling researchers to distinguish the administered labeled compound from the naturally present, or endogenous, versions within the body. This capability is fundamental to pharmacokinetic studies, which investigate the absorption, distribution, metabolism, and excretion (ADME) of a substance.

The use of deuterated tracers like L-N-τ-methyl-d3-histidine allows for precise measurement of the compound and its metabolites in various biological matrices such as plasma and urine over time. nih.gov This quantitative data is essential for understanding a drug's behavior, including its rate of absorption, peak plasma concentration, elimination half-life, and metabolic pathways. nih.gov

While specific pharmacokinetic studies detailing L-N-τ-methyl-d3-histidine are not extensively published, the methodology can be illustrated by research conducted on other isotopically labeled forms of L-histidine. A study on L-[3,3-²H₂,1',3'-¹⁵N₂]histidine, for instance, provides a clear example of how such tracers are used to determine key pharmacokinetic parameters in humans following oral administration. nih.gov In that research, the labeled L-histidine was rapidly absorbed and metabolized, and its concentration, along with that of its metabolite urocanic acid, was tracked in plasma and urine. nih.gov The data allowed for the calculation of crucial parameters based on a two-compartment model, demonstrating the utility of stable isotope tracers in evaluating in vivo metabolic processes. nih.gov

The findings from such studies are invaluable, providing insights that guide the drug development process. The stability of the deuterium label is a key factor; for instance, in studies on deuterated histidine-rich dendrimers, the label remained stable under physiological conditions, which is crucial for reliable monitoring of metabolic and biological pathways. nih.gov

Table 1: Example Pharmacokinetic Parameters from a Study Using Isotopically Labeled L-Histidine

This table presents data from a study on a different isotopically labeled histidine (L-[3,3-²H₂,1',3'-¹⁵N₂]histidine) to illustrate the types of measurements obtained using tracer compounds in pharmacokinetic research. nih.gov

Q & A

Q. Methodological Answer :

  • Tracer design : Use pulse-chase experiments with time-resolved sampling to map metabolic pathways.
  • Data normalization : Apply kinetic isotope effect (KIE) corrections to account for deuterium-induced rate differences .
  • Interference mitigation : Pre-treat samples with chelating agents (e.g., EDTA) to reduce metal-catalyzed deuterium exchange .
  • Multi-omics integration : Correlate flux data with transcriptomic/proteomic datasets using tools like Chemotion ELN for FAIR data management .

Basic: How should researchers assess the stability of L-N-TAU-METHYL-D3-HISTIDINE under varying storage conditions?

Methodological Answer :
Stability protocols should include:

  • Temperature trials : Store aliquots at -80°C, -20°C, and 4°C; analyze degradation via LC-MS at intervals (0, 7, 30 days).
  • Solvent compatibility : Test deuterium retention in aqueous vs. organic solvents (e.g., DMSO, methanol) using ²H-NMR .
  • Oxidation prevention : Use argon/vacuum sealing for long-term storage, as oxidation at the histidine residue can alter reactivity .

Advanced: What experimental designs are critical for minimizing batch-to-batch variability in deuterated compound studies?

Q. Methodological Answer :

  • Standardized synthesis protocols : Document reagent lot numbers, reaction times, and purification gradients to ensure reproducibility .
  • Blinded analysis : Assign sample preparation and data interpretation to separate teams to reduce bias .
  • Inter-laboratory validation : Share aliquots with collaborating labs to cross-validate isotopic purity and analytical results .
  • Statistical rigor : Use ANOVA or mixed-effects models to quantify variability sources (e.g., operator, equipment) .

Basic: How can researchers validate the absence of non-deuterated contaminants in L-N-TAU-METHYL-D3-HISTIDINE batches?

Q. Methodological Answer :

  • High-resolution MS : Detect mass shifts (Δm/z = 3.022) between deuterated and non-deuterated forms .
  • Isotopic ratio analysis : Use gas chromatography-combustion-isotope ratio MS (GC-C-IRMS) for precise D/H ratios .
  • Chromatographic separation : Optimize HPLC gradients to resolve deuterated/non-deuterated peaks, validated with spiked controls .

Advanced: How do methodological differences in sample preparation impact the reproducibility of deuterium tracing experiments?

Q. Methodological Answer :

  • Homogenization methods : Compare mechanical (bead mills) vs. chemical (detergent-based) lysis on deuterium retention .
  • Quenching protocols : Rapid freezing in liquid N2 vs. methanol quenching may alter metabolite stability; test via recovery experiments .
  • Data transparency : Publish detailed SOPs in repositories like RADAR4Chem to enable replication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.